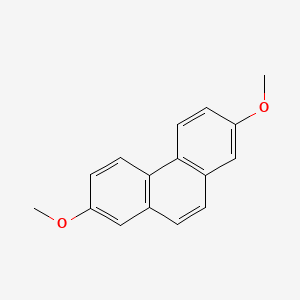

2,7-Dimethoxyphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethoxyphenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-13-5-7-15-11(9-13)3-4-12-10-14(18-2)6-8-16(12)15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLTYIFHOFYVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305905 | |

| Record name | 2,7-dimethoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74307-30-5 | |

| Record name | NSC172567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dimethoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-D38 2,7-DIMETHOXYPHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Advanced Synthetic Methodologies of 2,7 Dimethoxyphenanthrene and Its Analogues

Strategies for Phenanthrene (B1679779) Core Construction

The construction of the tricyclic phenanthrene system can be achieved through various synthetic methodologies, each with its own advantages and limitations. Key strategies include intramolecular cyclizations, cross-coupling reactions, and photochemical methods.

Regioselective synthesis is crucial for preparing phenanthrenes with a defined substitution pattern, such as in 2,7-dimethoxyphenanthrene analogues. One effective strategy involves a sequence of regioselective methylation, a Wittig reaction, intramolecular cyclization, and hydrogenation. nih.gov This approach allows for the controlled placement of substituents on the phenanthrene core.

A common method for constructing the phenanthrene skeleton is the photocyclization of stilbenes. semanticscholar.orgbeilstein-journals.org This reaction proceeds via the photoisomerization of a trans-stilbene (B89595) to its cis-isomer, followed by an electrocyclic ring closure and subsequent oxidation to form the aromatic phenanthrene ring. semanticscholar.orgbeilstein-journals.org The regioselectivity of this reaction is dependent on the substitution pattern of the starting stilbene (B7821643). For instance, the synthesis of phenanthrene derivatives with specific methoxy (B1213986) and hydroxy substitutions has been achieved using this method. rsc.org

Another powerful tool for the regioselective synthesis of phenanthrenes is the Suzuki-Miyaura cross-coupling reaction. encyclopedia.pubnumberanalytics.comacademie-sciences.fr This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, enabling the construction of biaryl precursors that can then be cyclized to form the phenanthrene core. encyclopedia.pubnumberanalytics.comacademie-sciences.fr A one-pot approach combining a Suzuki-Miyaura coupling with an intramolecular aldol (B89426) condensation has been developed for the efficient synthesis of the phenanthrene scaffold.

The table below summarizes key regioselective synthesis approaches for phenanthrene derivatives.

| Method | Key Reaction Steps | Advantages | Reference(s) |

| Multi-step Classical Synthesis | Regioselective methylation, Wittig reaction, intramolecular cyclization, hydrogenation | High control over substituent placement | nih.gov |

| Photocyclization of Stilbenes | Photoisomerization, electrocyclic ring closure, oxidation | Good yields for specific substitution patterns | semanticscholar.orgbeilstein-journals.orgrsc.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to form a biaryl precursor, followed by cyclization | Versatile for creating a variety of substituted phenanthrenes | encyclopedia.pubnumberanalytics.comacademie-sciences.fr |

The following table outlines the total synthesis of two specific phenanthrene scaffolds.

| Target Compound | Number of Steps | Overall Yield | Key Synthetic Strategies | Reference |

| 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol | 15 | 3.3% | Regioselective methylation, Wittig reaction, intramolecular cyclization, hydrogenation | nih.gov |

| 9,10-Dihydro-2,7-dimethoxyphenanthrene-1,5-diol | 13 | 9.0% | Regioselective methylation, Wittig reaction, intramolecular cyclization, hydrogenation | nih.gov |

Stereochemical Control in Phenanthrene Synthesis

While this compound itself is not chiral, many naturally occurring and synthetic phenanthrene derivatives possess chiral centers or exhibit axial chirality (in the case of helicenes). The control of stereochemistry during the synthesis of such compounds is a significant challenge.

For phenanthrenes with stereogenic centers, asymmetric synthesis methods are employed. This can involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. In the context of phenanthrene-based natural products, such as certain alkaloids, the stereochemistry is often established early in the synthetic sequence and carried through subsequent steps.

In the synthesis of helicenes, which are phenanthrene-containing polycyclic aromatic hydrocarbons with helical chirality, stereochemical control is also critical. The photocyclization of stilbene derivatives is a common method for synthesizing helicenes. beilstein-journals.org The stereochemical outcome of these reactions can sometimes be controlled by the reaction conditions, such as the solvent. For example, the photocyclization of a particular stilbene derivative in toluene (B28343) yielded a single regioisomer of a envipath.orghelicene, while the same reaction in acetonitrile (B52724) produced a 1:1 mixture of regioisomers. beilstein-journals.org

Enzymatic Synthesis and Biotransformation Pathways of Phenanthrenes

The use of enzymes and whole-cell biocatalysts offers a green and often highly selective alternative to traditional chemical synthesis for the production of phenanthrene derivatives.

Microorganisms, including bacteria, fungi, and cyanobacteria, are capable of metabolizing phenanthrene, often leading to the formation of novel hydroxylated and methoxylated derivatives. envipath.orgresearchgate.netethz.chasm.orgscispace.com For instance, the marine cyanobacterium Agmenellum quadruplicatum PR-6 metabolizes phenanthrene to produce 1-methoxyphenanthrene (B1198984) as a major product, alongside trans-9,10-dihydroxy-9,10-dihydrophenanthrene. researchgate.netasm.orgscispace.com This suggests the presence of enzymatic machinery capable of both hydroxylation and subsequent methylation.

The initial step in the microbial degradation of phenanthrene is often the introduction of hydroxyl groups by monooxygenase or dioxygenase enzymes. envipath.orgethz.ch In some bacteria, this is followed by further oxidation and ring cleavage. ethz.choup.com However, in some cases, the intermediate hydroxylated phenanthrenes can be isolated. The metabolic formation of 1-methoxyphenanthrene from phenanthrene was first reported in Synechococcus sp. PR-6. envipath.org

The expression of phenanthrene-metabolizing genes in a host organism can also be used to generate novel compounds. For example, Streptomyces lividans expressing phenanthrene dioxygenase genes from Nocardioides sp. strain KP7 was able to convert 1-methoxynaphthalene (B125815) into 8-methoxy-1,2-dihydro-1,2-naphthalenediol and 8-methoxy-2-naphthol. tandfonline.com This demonstrates the potential of recombinant microorganisms for producing novel methoxylated aromatic compounds.

The following table summarizes some enzymatic transformations of phenanthrene leading to novel compounds.

| Microorganism | Key Enzymes | Novel Products | Reference(s) |

| Agmenellum quadruplicatum PR-6 (cyanobacterium) | Monooxygenase, Methyltransferase (putative) | 1-Methoxyphenanthrene, trans-9,10-dihydroxy-9,10-dihydrophenanthrene | researchgate.netasm.orgscispace.com |

| Synechococcus sp. PR-6 | Not specified | 1-Methoxyphenanthrene | envipath.org |

| Recombinant Streptomyces lividans | Phenanthrene dioxygenase | 8-Methoxy-1,2-dihydro-1,2-naphthalenediol, 8-Methoxy-2-naphthol (from 1-methoxynaphthalene) | tandfonline.com |

The isolation and purification of specific metabolites from a complex biotransformation mixture is a critical step. Bioactivity-guided isolation is a common strategy where the fractions of the crude extract are tested for a specific biological activity, and the active fractions are further purified.

The purification of phenanthrene metabolites typically involves extraction from the culture medium followed by chromatographic separation. researchgate.netasm.orgasm.org After incubation, the culture is often acidified and then extracted with an organic solvent such as ethyl acetate (B1210297) or methylene (B1212753) chloride. asm.org The resulting crude extract is then subjected to one or more chromatographic techniques to isolate the individual compounds.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation and purification of phenanthrene metabolites. researchgate.netasm.org The metabolites are identified based on their retention times and by comparison with authentic standards, if available. Spectroscopic methods, such as UV-visible spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, are then used to confirm the structures of the purified compounds. researchgate.netasm.org

The table below outlines a general strategy for the purification of phenanthrene biotransformation products.

| Step | Procedure | Purpose | Reference(s) |

| 1. Extraction | Acidification of the culture medium followed by solvent extraction (e.g., with ethyl acetate or methylene chloride) | To separate the organic metabolites from the aqueous culture medium | asm.org |

| 2. Chromatography | Thin-layer chromatography (TLC), column chromatography, or high-performance liquid chromatography (HPLC) | To separate the individual metabolites from the crude extract | researchgate.netasm.orgoup.com |

| 3. Identification | Spectroscopic analysis (UV-Vis, MS, NMR) | To determine the chemical structure of the purified compounds | researchgate.netasm.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Dimethoxyphenanthrenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. organicchemistrydata.org For 2,7-dimethoxyphenanthrene, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

In a ¹H NMR experiment, the symmetry of this compound (C₂ᵥ symmetry) simplifies the spectrum. The molecule has four distinct sets of aromatic protons and one type of methoxy (B1213986) proton. The protons at C1/C8, C3/C6, and C4/C5 would appear as distinct signals, with their chemical shifts and coupling constants providing information about their electronic environment and neighboring protons. The two methoxy groups at C2 and C7 are equivalent and would produce a sharp singlet, integrating to six protons.

The ¹³C NMR spectrum provides information on the unique carbon atoms in the molecule. libretexts.org Due to symmetry, eight carbon signals are expected: six for the aromatic rings and two for the methoxy groups (one for the methoxy carbons and one for the ipso-carbons C2/C7). The chemical shifts are indicative of the carbon type (quaternary, CH) and its local electronic environment. libretexts.org Attaching an electronegative oxygen atom increases the chemical shift of the associated carbon. libretexts.org

2D NMR techniques are essential for definitive structure confirmation. organicchemistrydata.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of adjacent protons within the aromatic rings. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of a specific proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the molecular fragments, for instance, by showing a correlation from the methoxy protons to the C2/C7 carbons, confirming the position of the methoxy groups.

The following table illustrates the expected ¹H and ¹³C NMR signals for this compound based on spectroscopic rules and data from similar phenanthrene (B1679779) structures. researchgate.net

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1, H8 | ~7.5-7.8 (d) | ~115-120 |

| C1, C8 | ~158-160 | |

| C2, C7 | ~124-126 | |

| H3, H6 | ~7.1-7.3 (dd) | ~105-110 |

| C3, C6 | ~128-130 | |

| H4, H5 | ~8.4-8.6 (d) | ~125-128 |

| C4, C5 | ~132-134 | |

| C4a, C4b | ~127-129 | |

| C8a, C10a | ~55-56 | |

| H9, H10 | ~7.6-7.7 (s) | |

| C9, C10 | ||

| 2,7 -OCH₃ | ~4.0 (s, 6H) |

This is a predictive table. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.org For this compound, high-resolution mass spectrometry (HRMS), often coupled with a separation technique like ultra-high-performance liquid chromatography (UHPLC-MS), is particularly valuable. acs.org

HRMS provides a highly accurate mass measurement of the molecular ion (M⁺·), which allows for the unambiguous determination of the molecular formula (C₁₆H₁₄O₂ for this compound). nih.gov This is possible because HRMS instruments can distinguish between compounds with the same nominal mass but different elemental compositions.

Electron impact (EI) ionization is a common method that causes the molecular ion to break apart into smaller, characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would include:

Loss of a methyl radical (·CH₃) from a methoxy group, resulting in a stable ion at [M-15]⁺.

Loss of a methoxy radical (·OCH₃) , leading to a peak at [M-31]⁺.

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group, producing a peak at [M-30]⁺.

Loss of a carbonyl group (CO) following rearrangement, resulting in an ion at [M-28]⁺. This is a common fragmentation pattern for aromatic ethers.

The analysis of MS/MS data from related compounds like 3,4-dimethoxyphenanthrene-2,7-diol shows a protonated molecular ion [M+H]⁺ and subsequent fragmentation, which helps in validating these predicted pathways. mdpi.com

Table 4.2: Predicted Mass Spectrometry Fragments for this compound

| Species | Description | Predicted m/z |

|---|---|---|

| [C₁₆H₁₄O₂]⁺· | Molecular Ion | 238.10 |

| [C₁₅H₁₁O₂]⁺ | Loss of ·CH₃ | 223.08 |

| [C₁₆H₁₄O]⁺· | Loss of CO | 210.11 |

| [C₁₅H₁₁O]⁺ | Loss of ·OCH₃ | 207.08 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the phenanthrene core and the geometry of the methoxy substituents. core.ac.uk It also reveals how molecules pack in the crystal lattice, providing insight into intermolecular forces such as π-π stacking. researchgate.net

While a specific crystal structure for this compound is not publicly available, the structure of the closely related compound 2,7-Dihydroxy-3,6-dimethoxyphenanthrene provides an excellent illustration of the data obtained. core.ac.ukru.nl The analysis of this compound confirmed its molecular structure and revealed a hydrogen-bonded chain formed by intermolecular interactions between hydroxyl and methoxy groups. core.ac.ukru.nl Such studies are crucial for understanding solid-state properties. A crystal suitable for analysis is grown and subjected to X-ray diffraction, yielding detailed structural parameters. researchgate.net

Table 4.3: Illustrative Crystallographic Data for a Related Phenanthrene Derivative (2,7-Dihydroxy-3,6-dimethoxyphenanthrene)

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆H₁₄O₄ | core.ac.ukru.nl |

| Crystal System | Monoclinic | core.ac.ukru.nl |

| Space Group | P2₁/c | core.ac.ukru.nl |

| a (Å) | 11.6268 (2) | core.ac.ukru.nl |

| b (Å) | 7.2207 (1) | core.ac.ukru.nl |

| c (Å) | 16.5351 (2) | core.ac.ukru.nl |

| β (°) | 109.196 (1) | core.ac.ukru.nl |

| Volume (ų) | 1311.00 (3) | core.ac.ukru.nl |

| Z (Formula units per cell) | 4 | core.ac.ukru.nl |

Data from CSD entry 678881, as published in Acta Cryst. (2008). E64, o1135. core.ac.ukru.nl

Advanced Spectroscopic Methods for Conformational Analysis

While the phenanthrene skeleton is largely rigid and planar, the methoxy substituents possess rotational freedom around the C-O bonds. Conformational analysis for this compound focuses on determining the preferred orientation of these groups relative to the aromatic ring. This is critical as the conformation can influence molecular packing and electronic properties. aps.org

Advanced computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for this purpose. physics.gov.azpsu.edu These methods can calculate the potential energy surface for the rotation of the methoxy groups, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net Studies on related molecules like o-dimethoxybenzene show that the conformational preference is a delicate balance between stabilizing effects, such as C-H···O interactions, and destabilizing effects, like electrostatic repulsion between oxygen lone pairs. researchgate.net For this compound, calculations would predict the dihedral angles (C1-C2-O-CH₃ and C8-C7-O-CH₃) in the minimum energy structure.

Experimentally, the conformational dynamics can sometimes be studied using variable-temperature NMR. If the energy barrier to rotation is sufficiently high, cooling the sample may "freeze out" different conformers on the NMR timescale, leading to signal broadening or the appearance of new peaks. Furthermore, techniques like powder X-ray diffraction (PXRD) can be used to study the bulk material's solid-state form and thermal stability, which are dependent on the adopted conformation. acs.org

Structure Activity Relationship Sar Studies of Dimethoxyphenanthrenes

Influence of Methoxy (B1213986) and Hydroxyl Group Positions on Biological Profiles

The number and, critically, the position of methoxy (–OCH₃) and hydroxyl (–OH) groups on the phenanthrene (B1679779) skeleton are primary determinants of the biological activity of these compounds. tandfonline.commdpi.com Research indicates that these substituents significantly modulate activities such as cytotoxicity, antioxidant capacity, and anti-inflammatory effects. tandfonline.commdpi.com

The cytotoxic activity of phenanthrenes is highly sensitive to the substitution pattern. For instance, a comparison between structurally similar compounds often reveals that a minor change, such as shifting a hydroxyl group from one position to another, can lead to a dramatic loss or gain of activity. tandfonline.com One study noted that for Coelonin and MDD, which have similar structures, a positional change of the hydroxyl group between C-2 and C-7 resulted in MDD exhibiting no cytotoxic activity. tandfonline.commdpi.com Similarly, in phenanthrenequinones, the reversal of a hydroxyl and a methoxy group at positions C-5 and C-6 can lead to a significant difference in potency. plos.org Previous SAR analyses have established that the number and positions of hydroxyl groups are key to the cytotoxic properties of phenolic compounds, with methylation or loss of these groups often leading to a decrease in cytotoxicity. researchgate.net

Antioxidant activity is also strongly influenced by the arrangement of these functional groups. The antioxidant capacity of phenanthrenes has been linked to the number of phenolic hydroxyl groups and their specific locations on the core structure. tandfonline.com In a study comparing 2,7-dihydroxy-4-methoxyphenanthrene (a phenanthrene) with its 9,10-dihydro derivative, the fully aromatic phenanthrene showed stronger antioxidant activity. nih.gov However, the relationship is not always straightforward; other structural features can also play a role, as seen where the introduction of a methoxy group at C-3 lowered the DPPH-radical-scavenging capacity compared to a related compound without it. nih.gov

The following table summarizes the cytotoxic activities of various phenanthrene derivatives, highlighting the impact of methoxy and hydroxyl group positioning.

| Compound | Substituents | Cell Line | Cytotoxic Activity (IC₅₀ in µM) | Source |

|---|---|---|---|---|

| 6-Methoxycoelonin (4) | 2,7-dihydroxy-6-methoxy-9,10-dihydrophenanthrene | UACC-62 (Melanoma) | 0.39 ± 0.01 | mdpi.comnih.gov |

| Compound 2 | 2,7-dihydroxy-4,6-dimethoxyphenanthrene | UACC-62 (Melanoma) | >37.5 | mdpi.comnih.gov |

| Denbinobin (6b) | 5-hydroxy-3,7-dimethoxy-1,4-phenanthrenequinone | MCF-7 (Breast) | 0.62 | plos.org |

| Calanquinone A (6a) | 5-hydroxy-3,6,7-trimethoxy-1,4-phenanthrenequinone | MCF-7 (Breast) | 0.09 | plos.org |

| Compound 10d | Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon) | 0.97 µg/mL | academie-sciences.fr |

| Compound 4 | Structure not fully specified in source | THP-1 (Leukemia) | 8.92 | nih.govscilit.com |

Stereochemistry and Conformational Effects on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition and biological activity. numberanalytics.comwashington.edu For complex molecules like phenanthrene derivatives, conformational factors—the different spatial arrangements a molecule can adopt due to bond rotations—significantly influence their physical properties, reactivity, and biological interactions. nih.gov

Many natural phenanthrenes are chiral and exist as single enantiomers. The determination of the absolute configuration of these molecules, often achieved by comparing experimental and calculated electronic circular dichroism (ECD) spectra, is a critical step in their characterization. nih.govscilit.comresearchgate.net This emphasis on stereochemical assignment underscores its importance; different stereoisomers of a drug can have vastly different efficacies, metabolic fates, and toxicities. numberanalytics.commdpi.com For instance, some dimeric phenanthrenes exhibit atropisomerism, a type of chirality arising from restricted rotation around a single bond, leading to stable, non-interconvertible rotational isomers. mdpi.com The resulting fixed, helical shape of the molecule can be a key factor in its interaction with biological targets. u-szeged.hu

Conformational analysis, sometimes aided by DFT modeling, helps to understand the preferred shapes of these molecules. nih.govmdpi.com The ability of a molecule to adopt a specific conformation is often necessary for it to bind effectively to a biological receptor. washington.edu Factors influencing conformation include steric effects (spatial arrangement of atoms), electronic effects (electron distribution), and the potential for intramolecular hydrogen bonding. numberanalytics.com While extensive studies directly linking the specific conformation of 2,7-dimethoxyphenanthrene to its bioactivity are not widely available, the principles of stereoselectivity strongly suggest that its three-dimensional structure is a crucial parameter for its biological function. numberanalytics.com The introduction of substituents can act as a "conformational tool," deliberately influencing the molecule's shape to enhance its interaction with a target. beilstein-journals.org

Comparative Analysis of Phenanthrene and Dihydrophenanthrene Core Structures

A common structural variation among natural phenanthrenes is the saturation level of the C9-C10 bond. This leads to two core structures: the fully aromatic phenanthrene and the 9,10-dihydrophenanthrene (B48381). SAR studies comparing compounds with these two different cores reveal that this structural feature significantly impacts bioactivity.

In some cases, the reduction of the C9-C10 double bond enhances cytotoxic activity. For example, the dihydrophenanthrene derivative 6-methoxycoelonin was found to be at least 96 times more potent against the UACC-62 melanoma cell line than its phenanthrene analogue (compound 2). mdpi.com This suggests that for certain cell lines and substitution patterns, the lack of aromaticity in the central ring and the resulting change in the molecule's planarity are important structural features for cytotoxicity. nih.gov The presence of a single bond between C-9 and C-10 has been noted as a feature that can increase the antiproliferative effect of phenanthrenes. semanticscholar.org

However, this trend is not universal. In other studies, the fully aromatic phenanthrene core contributes to higher activity. For instance, the phenanthrene framework itself is considered to contribute to anti-inflammatory activity. tandfonline.com Furthermore, in tests of antioxidant capacity, a phenanthrene derivative demonstrated greater DPPH-radical-scavenging ability than its 9,10-dihydro counterpart, suggesting that the unsaturated C9-C10 bond had a positive influence in that assay. nih.gov

The following table compares the cytotoxic activities of phenanthrene and 9,10-dihydrophenanthrene derivatives.

| Compound | Core Structure | Substituents | Cell Line | Cytotoxic Activity (IC₅₀ in µM) | Source |

|---|---|---|---|---|---|

| Compound 2 | Phenanthrene | 2,7-dihydroxy-4,6-dimethoxy | UACC-62 (Melanoma) | >37.5 | mdpi.comnih.gov |

| 6-Methoxycoelonin (4) | 9,10-Dihydrophenanthrene | 2,7-dihydroxy-6-methoxy | UACC-62 (Melanoma) | 0.39 ± 0.01 | mdpi.comnih.gov |

| Compound 7 | 9,10-Dihydrophenanthrene | Specific substituents not listed | BV-2 (Microglia) - Anti-inflammatory | 1.9 | figshare.com |

| Compound 33 | Phenanthrene | Specific substituents not listed | BV-2 (Microglia) - Anti-inflammatory | 1.0 | figshare.com |

| Blestanol A | Bis-9,10-dihydrophenanthrene | Dimeric structure | HCT-116 (Colon) | 1.4 | researchgate.net |

Impact of Peripheral Substituents on Mechanistic Interactions

Beyond the foundational methoxy and hydroxyl groups, other peripheral substituents attached to the phenanthrene skeleton can have a considerable impact on biological activity by altering the molecule's steric and electronic properties, and thus its mechanistic interactions with biological targets. academie-sciences.fr

The introduction of bulky groups can cause steric hindrance that affects bioactivity. For example, a large benzyl (B1604629) substituent at the C-8 position was suggested to be the cause of a loss of anti-inflammatory activity in one phenanthrene derivative. tandfonline.com Conversely, the addition of substituents can also enhance activity. In simple phenanthrenes, introducing a p-hydroxybenzyl group at the C-1 position was found to significantly improve cytotoxicity. mdpi.com

The electronic nature of substituents is also a key factor. The anticancer effects of phenanthrene derivatives have been correlated with the presence of both electron-donating and electron-withdrawing functional groups. academie-sciences.fr A pharmacophore model developed for cytotoxic phenanthrenequinones identified hydrogen bond acceptors and hydrophobic features as essential for activity, indicating that the electronic properties of substituents are critical for binding to the target. plos.org For example, an intramolecular hydrogen bond between a C-5 hydroxyl group and a C-4 carbonyl group was suggested as a necessary feature for the cytotoxicity of certain 1,4-phenanthrenequinones. plos.org Replacing the C-5 hydroxyl with a methoxy group resulted in a considerable reduction in cytotoxicity, reinforcing the importance of this specific interaction. mdpi.complos.org

The type and position of peripheral substituents can thus fine-tune the activity of the phenanthrene core, providing a basis for the rational design of analogues with improved potency and selectivity. plos.orgacademie-sciences.fr

Advanced Theoretical and Computational Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). omicsonline.org This method is crucial for understanding potential biological targets and mechanisms of action. The primary goal is to identify the most stable binding pose of the ligand within the active site of a protein, which is typically the one with the lowest binding free energy. omicsonline.org

In studies of phenanthrene (B1679779) derivatives, molecular docking has been effectively used to explore interactions with enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation research. nih.gov For instance, research on related phenanthrenes demonstrates how docking simulations can elucidate critical binding interactions. In one such study, the software Schrodinger Glide was used to perform docking, with the OPLS-2005 force field applied for molecular optimization. nih.gov The results of these simulations are typically analyzed through docking scores and a breakdown of the binding free energy (ΔGbind). omicsonline.orgnih.gov

Detailed findings from these simulations reveal the nature of the forces stabilizing the ligand-protein complex. These include van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.gov For example, a study on a phenanthrene derivative interacting with COX-2 identified a crucial hydrogen bond formation with the amino acid residue Tyr385, which significantly strengthened the interaction. nih.gov

| ΔGSA | The non-polar contribution to the solvation energy, related to the solvent-accessible surface area. | -5.0 to -8.0 |

Molecular Dynamics Simulations for Binding Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. frontiersin.org MD simulations model the natural motion of every atom in the system, providing a dynamic view of the binding. stanford.edu This is achieved by solving Newton's laws of motion for the system at discrete time steps, typically on the order of femtoseconds (10-15 s). stanford.edu

The stability of the complex is often evaluated by analyzing two key parameters from the simulation trajectory:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial docked position. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound within the pocket. frontiersin.org

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues in the protein. High RMSF values in the binding site can indicate conformational changes induced by the ligand, while analysis of the ligand's own RMSF can show its flexibility within the pocket. nih.gov

Studies on phenanthrene-COX-2 complexes have used MD simulations to confirm the stability of the docked poses. nih.gov By solvating the complex in a water box and running simulations, researchers can observe the persistence of key interactions, such as hydrogen bonds, over time. nih.gov

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond between the ligand and protein exists. | High occupancy (>50%) confirms the importance of the specific hydrogen bond for binding stability. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule like 2,7-dimethoxyphenanthrene. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. ebay.com

Key properties derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions and chemical reactions.

Atomic Charges: These calculations can assign partial charges to each atom in the molecule, providing further insight into its reactivity and interaction patterns. nih.gov

These theoretical descriptors are fundamental for predicting how this compound might behave in a biological system and for designing derivatives with modified electronic properties. mdpi.com

| MEP Surface | A map of the electrostatic potential on the molecule's surface. | Identifies sites susceptible to electrophilic and nucleophilic attack. |

Computational Prediction of Biotransformation Products

Predicting how a foreign compound (xenobiotic) is metabolized in the body is a critical part of drug discovery and toxicology. Computational tools can forecast the biotransformation of this compound by identifying likely sites of metabolism (SOMs) and predicting the structures of the resulting metabolites. nih.gov

These predictive methods generally fall into two categories:

Knowledge-Based Systems: These tools, such as Meteor Nexus or BioTransformer, use a large database of known metabolic reactions and transformation rules. nih.govnih.gov They apply these rules to the query molecule to generate a map of potential metabolites. Some systems can even provide species-specific predictions. nih.gov

Reactivity-Based Methods: These approaches use quantum chemical calculations to predict the most reactive sites in a molecule. For metabolism mediated by Cytochrome P450 enzymes, a common mechanism involves hydrogen atom abstraction. Methods like QMBO and QMSpin use DFT to calculate the energy required to abstract a hydrogen from each possible position, with lower energy sites being more likely SOMs. nih.gov

For this compound, key metabolic reactions would likely include O-demethylation of the methoxy (B1213986) groups and hydroxylation of the aromatic phenanthrene core. Computational tools can predict the likelihood of these reactions and the specific metabolites that would be formed.

Table 4: Overview of Computational Methods for Predicting Biotransformation

| Method Type | Approach | Examples | Predicted Output |

|---|---|---|---|

| Knowledge-Based | Uses databases of established biotransformation rules to generate potential metabolites. nih.govnih.gov | BioTransformer, Meteor Nexus, ADMET Predictor | Structures of likely metabolites, metabolic pathways. nih.gov |

| Reactivity-Based (QM) | Calculates reactivity parameters (e.g., hydrogen abstraction energy) for atoms in the molecule to determine the most probable reaction sites. nih.gov | QMBO, QMSpin | Ranked list of Sites of Metabolism (SOMs). nih.gov |

Emerging Research Applications and Methodological Advancements Pertaining to Dimethoxyphenanthrenes

Integration in Novel Material Science and Engineering

The rigid, planar structure and electron-rich nature of the phenanthrene (B1679779) core make it an attractive building block for novel electronic materials. Research is underway to explore how derivatives like 2,7-Dimethoxyphenanthrene can be integrated into advanced materials.

Application in Composite Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

Perovskite solar cells (PSCs) have garnered significant attention as a next-generation photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. tubitak.gov.tr A critical component of a high-performing PSC is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. rsc.orgnih.gov

While complex and expensive spiro-OMeTAD and pyrene-based compounds are commonly used as HTMs, researchers are exploring simpler, more cost-effective alternatives with suitable electrochemical and photophysical properties. tubitak.gov.trnih.gov Phenanthrene derivatives are being investigated as potential core structures for new HTMs. The methoxy (B1213986) groups in this compound can enhance solubility and influence the highest occupied molecular orbital (HOMO) energy level, a key parameter for efficient hole injection from the perovskite layer.

Currently, direct and extensive research specifically detailing the performance of this compound as a primary or composite HTM in perovskite solar cells is limited in publicly available literature. However, the broader class of phenanthrene derivatives is recognized for its potential in this area. researchgate.net The development of efficient and stable PSCs relies on the careful design of each layer, and the exploration of novel, cost-effective HTMs like those potentially derived from this compound remains an active area of research. pv-magazine.commdpi.com

Development as Analytical Marker Compounds in Phytochemical Analysis

Phenanthrene and its derivatives are naturally occurring secondary metabolites in various plant families, including Orchidaceae and Dioscoreaceae. researchgate.netnih.gov These compounds exhibit a range of biological activities, making their identification and quantification in plant extracts a significant area of phytochemical research.

The development of validated analytical methods is crucial for the quality control and standardization of herbal medicines and extracts. nih.gov In this context, pure, well-characterized compounds like this compound can serve as essential analytical markers or reference standards. While numerous phenanthrene derivatives have been isolated from natural sources, the use of a specific compound as a marker depends on its consistent presence and relative abundance in the plant species of interest.

Recent studies have focused on developing and validating high-performance liquid chromatography (HPLC) methods for the quantitative analysis of bioactive phenanthrenes in plant materials. nih.gov These methods require pure reference compounds for calibration and accurate quantification. Although specific studies highlighting this compound as a widely adopted analytical marker are not extensively documented, its structural similarity to other bioactive phenanthrenes isolated from plants, such as 2,7-dihydroxy-3,6-dimethoxyphenanthrene, suggests its potential utility in phytochemical analysis as a reference standard for method development and validation. researchgate.net

Table 1: Examples of Phenanthrene Derivatives Isolated from Plants

| Compound Name | Plant Source | Reference |

| 2,7-Dihydroxy-3,6-dimethoxyphenanthrene | Dehaasia longipedicellata | researchgate.net |

| 2,7-Dihydroxy-4,6-dimethoxyphenanthrene | Combretum laxum | nih.gov |

| Various Phenanthrene Derivatives | Dioscorea nipponica | nih.gov |

| Various Phenanthrene Derivatives | Dendrobium officinale | nih.gov |

Future Directions in Enzymatic and Biocatalytic Synthesis of Derivatives

The chemical synthesis of complex organic molecules often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents. In contrast, enzymatic and biocatalytic methods offer a greener and more sustainable alternative, often providing high selectivity and efficiency under mild conditions. researchgate.net

Laccases, a class of multi-copper oxidases, have shown significant promise in the synthesis of various bioactive compounds through the oxidative coupling of phenolic substrates. nih.govrsc.org These enzymes utilize molecular oxygen as an oxidant and produce water as the only byproduct, making them environmentally benign catalysts. researchgate.net Research has demonstrated the laccase-mediated synthesis of dimers from substituted phenols, such as 2,6-dimethoxyphenol, resulting in compounds with enhanced antioxidant properties. up.ac.zaresearchgate.net

While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalysis suggest future possibilities. The biotransformation of phenanthrene and its derivatives using microbial or isolated enzyme systems is an area of growing interest. d-nb.info Future research may focus on:

Directed Evolution of Enzymes: Engineering existing enzymes, such as cytochrome P450 monooxygenases or laccases, to selectively hydroxylate and subsequently methylate the phenanthrene core at the 2 and 7 positions.

Whole-Cell Biotransformation: Utilizing microbial strains capable of metabolizing aromatic hydrocarbons to produce functionalized phenanthrene derivatives.

Laccase-Mediated Derivatization: Employing laccases to catalyze the coupling of 2,7-dihydroxyphenanthrene (a potential precursor) with other molecules to create novel derivatives with enhanced biological activities.

These biocatalytic approaches could provide efficient and environmentally friendly routes to this compound and its derivatives, opening up new avenues for their application in medicine and materials science.

Conclusion and Future Research Directions

Synthesis and Biosynthesis Research Gaps

While phenanthrenes are known to be naturally produced in plant families such as Orchidaceae, significant gaps remain in our understanding of the specific biosynthetic pathway leading to 2,7-Dimethoxyphenanthrene. mdpi.comresearchgate.netacs.orgnih.gov The general route is believed to proceed from L-phenylalanine via stilbene (B7821643) or bibenzyl intermediates, with bibenzyl synthase (BBS) being a key catalyzing enzyme. researchgate.netmdpi.com However, the downstream enzymatic machinery responsible for the specific oxygenation and methylation patterns at the C-2 and C-7 positions of the phenanthrene (B1679779) core is yet to be elucidated. mdpi.com Future research must focus on identifying the specific cytochrome P450 monooxygenases and O-methyltransferases that complete the biosynthesis. This knowledge would not only illuminate the metabolic pathways in medicinal plants like Dendrobium but could also enable biotechnological production through metabolic engineering. nih.govnih.gov

On the chemical synthesis front, existing methods like the photocyclization of stilbenes or various coupling reactions often struggle with poor regioselectivity, harsh reaction conditions, and limited scalability. rsc.orgacs.orgmdpi.comacademie-sciences.fr Developing novel, efficient, and highly regioselective synthetic strategies is crucial for producing this compound and its analogs in sufficient quantities for extensive pharmacological testing. acs.orgnumberanalytics.com Addressing these synthetic and biosynthetic unknowns is a foundational step for advancing the compound from a laboratory curiosity to a viable chemical probe or drug lead.

Comprehensive Mechanistic Studies in Advanced Biological Systems

Initial mechanistic studies on related phenanthrenes have pointed towards the modulation of key inflammatory pathways, such as NF-κB, and the induction of apoptosis in cancer cells. mdpi.com However, these findings are largely based on traditional two-dimensional (2D) cell culture models, which lack the complexity of native tissue architecture. To gain a more physiologically relevant understanding of this compound's activity, future research must transition to advanced, three-dimensional (3D) biological systems. researchgate.net

The use of patient-derived tumor organoids and spheroids offers a powerful platform to evaluate the compound's anticancer efficacy in a model that better replicates tumor heterogeneity and the in-vivo microenvironment. nih.govnih.govfrontiersin.org Similarly, intestinal or lung organoids can be employed to study its anti-inflammatory potential in a context that mimics organ functionality. frontiersin.orgscienceopen.com These 3D models allow for the investigation of cell-cell interactions, drug penetration, and treatment responses with higher fidelity, bridging the gap between in-vitro screening and clinical outcomes. researchgate.netnih.gov

Exploration of Novel Therapeutic Avenues Beyond Current Findings

The established anti-inflammatory and cytotoxic activities of phenanthrenes provide a strong basis for exploring a wider range of therapeutic applications for this compound. mdpi.comresearchgate.netnih.govnih.gov Given the structural similarity of the cyclopenta[a]phenanthrene backbone to steroids, a compelling and underexplored avenue is its potential interaction with nuclear receptors. ontosight.ai Studies have shown that other polyaromatic compounds can modulate the activity of nuclear receptors like the thyroid hormone receptor (TRα) or the constitutive androstane (B1237026) receptor (CAR), which are critical regulators of metabolism and detoxification. nih.govresearchgate.netmdpi.com Screening this compound against a panel of nuclear receptors could uncover novel activities in metabolic or endocrine disorders. google.com

Furthermore, the neuroprotective properties of various natural polyphenols and some phenanthrene derivatives warrant investigation into the potential of this compound for treating neurodegenerative diseases. nih.govmdpi.com Future studies should move beyond general anti-neuroinflammatory effects and probe specific mechanisms relevant to conditions like Parkinson's or Alzheimer's disease. nih.govmdpi.com Other potential areas of interest include investigating its anti-fibrotic capabilities and its use as a scaffold for developing highly targeted anticancer agents that overcome drug resistance. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

To move beyond a single-target or single-pathway understanding of this compound's bioactivity, the integration of "omics" technologies is essential. A systems-biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic and unbiased view of the compound's cellular impact. ontosight.ai

Future research should employ these technologies to create a comprehensive molecular snapshot of cells or organoids post-treatment.

Transcriptomics (RNA-seq) can reveal the full spectrum of gene expression changes, identifying entire pathways that are perturbed by the compound, as has been done to study the effects of phenanthrene exposure in organisms. researchgate.netdoi.org

Proteomics can identify direct protein binding partners and downstream changes in protein expression and post-translational modifications, offering clues to the primary mechanism of action. cmro.gov.hkmdpi.comnih.gov

Metabolomics can map the shifts in cellular metabolism, which is particularly insightful for understanding its effects on inflammation and cancer, as metabolic reprogramming is a hallmark of both. acs.orgnih.govnih.govpensoft.net

By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's mechanism of action, identify novel biomarkers for its activity, and generate robust, data-driven hypotheses for subsequent validation. ontosight.ai This approach will be critical for fully elucidating the therapeutic potential and molecular workings of this compound.

Data Tables

Table 1: Proposed Future Research Directions for this compound

| Research Area | Key Objective | Proposed Approach | Rationale |

|---|---|---|---|

| Synthesis & Biosynthesis | Elucidate the complete biosynthetic pathway. | Isolate and characterize downstream enzymes (CYP450s, O-methyltransferases) from phenanthrene-producing plants like Dendrobium species. | Enable biotechnological production and creation of novel analogs. mdpi.comnih.gov |

| Develop efficient, regioselective chemical synthesis. | Explore novel catalysts and flow chemistry processes for phenanthrene ring formation. | Overcome limitations of scalability and regioselectivity in current methods for pharmacological studies. rsc.orgacs.org | |

| Mechanistic Studies | Validate bioactivity in physiologically relevant models. | Utilize patient-derived tumor organoids and tissue-specific organoids (e.g., intestinal, lung) for efficacy testing. | Bridge the gap between 2D cell culture and in-vivo conditions to better predict clinical outcomes. researchgate.netnih.govscienceopen.com |

| Therapeutic Avenues | Identify novel molecular targets. | Screen for activity against a panel of nuclear receptors (e.g., CAR, PXR, TR, ER). | The phenanthrene scaffold is similar to steroids, suggesting potential for endocrine and metabolic modulation. ontosight.ainih.govgoogle.com |

| Explore neuroprotective potential. | Test efficacy in advanced models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's). | Build upon the known anti-neuroinflammatory effects of related polyphenols. nih.govmdpi.com |

| Systems Biology | Achieve a holistic understanding of the mechanism of action. | Employ a multi-omics approach (transcriptomics, proteomics, metabolomics) on treated cell/organoid models. | Move beyond single-pathway analysis to map the compound's full cellular impact and identify novel targets. ontosight.aicmro.gov.hknih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,3',5-trihydroxybibenzyl |

| Atractylenolide I |

| Dehydroeffusol |

| Denbinobin |

| Dihydro-m-coumaric acid |

| Epigallocatechin gallate (EGCG) |

| Glabridin |

| L-phenylalanine |

| Orchinol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.